3-Ethyl-2-imine Meloxicam-d5 chemical structure and properties
3-Ethyl-2-imine Meloxicam-d5 chemical structure and properties
An In-depth Technical Guide to 3-Ethyl-2-imine Meloxicam-d5
Foreword: Unveiling a Niche Molecule
The subject of this guide, 3-Ethyl-2-imine Meloxicam-d5, represents a highly specific chemical entity at the intersection of pharmaceutical analysis, metabolism, and stable isotope labeling. As a deuterated analog of a potential meloxicam impurity or derivative, its primary role is that of an internal standard for sensitive bioanalytical techniques. This document provides a comprehensive overview of its structure, inferred properties, and critical applications, grounded in the established chemistry of its parent compound, meloxicam. We will delve into the causality behind its design and the rationale for its use in demanding research and development environments.
Molecular Structure and Nomenclature
The precise identity of a molecule is foundational to all subsequent scientific inquiry. 3-Ethyl-2-imine Meloxicam-d5 is a structurally distinct derivative of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2]
Systematic Name: N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide[3]
The name reveals three key structural modifications from the parent meloxicam molecule:
-
Imine Formation: The amide nitrogen of meloxicam, which is typically bonded to a hydrogen atom, is replaced by a double bond to the thiazole ring, forming an imine linkage.
-
N-Ethyl Group: An ethyl group is attached to the nitrogen atom of the thiazole ring.
-
Deuterium Labeling (-d5): All five hydrogen atoms on the N-ethyl group have been replaced with deuterium, a stable isotope of hydrogen.
The core scaffold remains the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, characteristic of meloxicam.[1][4]
Caption: Deduced structure of 3-Ethyl-2-imine Meloxicam-d5.
Physicochemical and Spectroscopic Properties
While specific experimental data for this molecule is not publicly available, we can infer its properties based on its structure and data from its parent compound, meloxicam, and related analogs.
| Property | Value / Expected Value | Rationale / Source |
| CAS Number | 1331635-89-2 | Pharmaffiliates[3] |
| Molecular Formula | C₁₆H₁₂D₅N₃O₄S₂ | Pharmaffiliates[3] |
| Molecular Weight | 384.48 g/mol | Pharmaffiliates[3] |
| Appearance | Likely a pale-yellow solid | Meloxicam is a pale-yellow powder.[5] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, methanol. | Meloxicam is practically insoluble in water.[5] |
| Isotopic Purity | Typically ≥98% for use as an internal standard. | High isotopic enrichment is crucial for minimizing crosstalk in MS analysis.[6] |
Expert Insight: The introduction of the ethyl-imine group, compared to the amide in meloxicam, will likely decrease the molecule's polarity and increase its lipophilicity. The pKa will also be significantly different; the acidic enol proton on the benzothiazine ring remains, but the amide N-H, which is weakly acidic in meloxicam, is absent.
Postulated Synthesis and Isotopic Labeling
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 is not publicly detailed. However, a plausible synthetic route can be conceptualized based on known meloxicam synthesis pathways.
The standard synthesis of meloxicam involves the condensation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester with 2-amino-5-methylthiazole.[7][8] To produce the target molecule, this process would require modification.
A potential synthetic pathway could involve:
-
Synthesis of a Deuterated Precursor: Preparation of N-ethyl-d5-2-amino-5-methylthiazole. This would likely be achieved by reacting 2-amino-5-methylthiazole with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide.
-
Condensation Reaction: Reacting the N-ethyl-d5-2-amino-5-methylthiazole with a suitable meloxicam precursor, such as 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide.[7] This condensation would directly form the imine linkage.
-
Purification: The final product would be purified using standard chromatographic techniques (e.g., column chromatography or preparative HPLC) to ensure high chemical and isotopic purity.
Caption: Plausible workflow for the synthesis of the target molecule.
Analytical Characterization and Quality Control
As a high-purity standard, the characterization of 3-Ethyl-2-imine Meloxicam-d5 is paramount. A comprehensive analysis would include the following techniques.
Protocol: Standard Analytical Workflow for Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Objective: Confirm molecular weight and isotopic enrichment.
-
Method: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Result: A parent ion peak at m/z 385.48 [M+H]⁺. The isotopic cluster should confirm the presence of five deuterium atoms. Tandem MS (MS/MS) would be used to confirm structural fragments.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguous structure elucidation.
-
Method: Acquire ¹H NMR, ¹³C NMR, and 2D-NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6).
-
Expertise: In the ¹H NMR spectrum, the characteristic signals for the ethyl group protons would be absent, confirming successful deuteration. The remaining aromatic and methyl protons on the meloxicam core and thiazole ring would be present and assignable.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine chemical purity.
-
Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water/buffer mixture) and UV detection (around 355-365 nm).[9][10]
-
Trustworthiness: The method must be validated for linearity, accuracy, and precision to ensure reliable purity assessment. A purity level of >98% is typically required.
-
Core Application: Stable Isotope-Labeled Internal Standard
The primary and most critical application of 3-Ethyl-2-imine Meloxicam-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of a corresponding non-labeled analyte (3-Ethyl-2-imine Meloxicam) in complex biological matrices like plasma or tissue.[11]
Why a SIL-IS is the Gold Standard: In LC-MS/MS-based bioanalysis, matrix effects (ion suppression or enhancement) can severely compromise accuracy and precision.[12] An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing a reliable basis for signal normalization.[13]
-
Expertise & Experience: A SIL-IS is the most effective tool for this purpose. Because its chemical structure is nearly identical to the analyte, it exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency.[6] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the standard.[11]
-
Trustworthiness: Using a SIL-IS is a self-validating system. Any sample processing variations or instrument fluctuations that affect the analyte signal will proportionally affect the SIL-IS signal. The ratio of the analyte peak area to the SIL-IS peak area remains constant, leading to highly accurate and reproducible quantification.[6][13]
Caption: Use of the title compound as an internal standard.
Handling and Storage
As with any high-purity chemical standard, proper handling and storage are crucial to maintain its integrity.
-
Storage: The compound should be stored in a refrigerator at 2-8°C, protected from light and moisture.[3][6]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. For quantitative applications, prepare stock solutions in a suitable organic solvent and store them under the same recommended conditions.
Conclusion
3-Ethyl-2-imine Meloxicam-d5 is a specialized chemical tool designed for a singular, critical purpose: to ensure the accuracy and reliability of quantitative bioanalysis. While it may be classified as a "meloxicam impurity," its true value lies in its role as a stable isotope-labeled internal standard. Understanding its structure, inferred properties, and the rationale behind its application allows researchers to confidently generate high-quality data in drug metabolism, pharmacokinetics, and other fields requiring precise analytical measurements.
References
-
Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022). PMC. [Link]
-
The structure of meloxicam. ResearchGate. [Link]
- Synthesis method of meloxicam. (2015).
-
Synthesis of Meloxicam. ResearchGate. [Link]
-
Meloxicam | C14H13N3O4S2. PubChem. [Link]
- Synthesis method of meloxicam. (2012).
-
Analytical chemical techniques for the determination of Meloxicam: A review. (2025). ResearchGate. [Link]
-
3-Ethyl-2-imine Meloxicam-d5 | CAS No: 1331635-89-2. Pharmaffiliates. [Link]
-
Meloxicam hydrochloride. (2023). IUCr Journals. [Link]
-
Review article Analytical chemical techniques for the determination of Meloxicam. (2025). Applied Chemical Engineering. [Link]
-
Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma. PubMed. [Link]
-
Meloxicam hydrochloride. (2023). PMC. [Link]
-
Development and Validation of an HPLC Method for the Determination of Meloxicam and Pantoprazole in a Combined Formulation. (2022). MDPI. [Link]
-
N-ETHYL MELOXICAM, (Z)-. precisionFDA. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. [Link]
-
PHARMACOLOGY OF MELOXICAM, A NEW NON-STEROIDAL ANTI-INFLAMMATORY DRUG WITH AN IMPROVED SAFETY PROFILE THROUGH PREFERENTIAL INffl. Br J Rheumatol. [Link]
-
Can we use a deuterium drug as internal standard for pesticides mixture? (2017). ResearchGate. [Link]
-
Meloxicam. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]
Sources
- 1. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Meloxicam hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 8. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. texilajournal.com [texilajournal.com]
